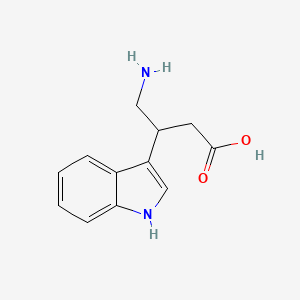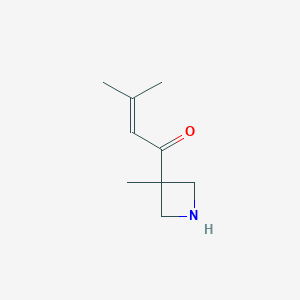
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and chemical properties. The presence of the trifluorobutyl group in this compound adds to its chemical stability and lipophilicity, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine typically involves the reaction of 2-methylpyrrolidine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the trifluorobutyl group.
Applications De Recherche Scientifique
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The trifluorobutyl group enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine can be compared with other similar compounds such as:
2-Methylpyrrolidine: Lacks the trifluorobutyl group, resulting in different chemical and biological properties.
4,4,4-Trifluorobutylamine: Contains the trifluorobutyl group but lacks the pyrrolidine ring, leading to different reactivity and applications.
N-Methylpyrrolidine: Similar structure but without the trifluorobutyl group, affecting its lipophilicity and stability.
The presence of the trifluorobutyl group in this compound makes it unique, providing enhanced chemical stability, lipophilicity, and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C9H16F3N |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
2-methyl-2-(4,4,4-trifluorobutyl)pyrrolidine |
InChI |
InChI=1S/C9H16F3N/c1-8(5-3-7-13-8)4-2-6-9(10,11)12/h13H,2-7H2,1H3 |
Clé InChI |
JXORMZUPAHOMHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN1)CCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


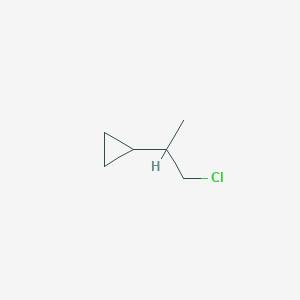

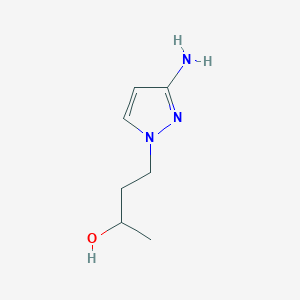

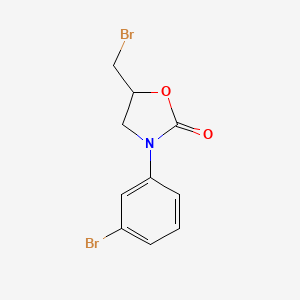

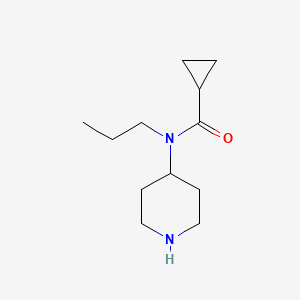
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)
![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)
